8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Phenyl-1,3-diazaspiro[45]decane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary target of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It binds to RIPK1, preventing it from initiating the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption can prevent cell death and reduce inflammation, which are key factors in many diseases .
Result of Action
The inhibition of RIPK1 by this compound results in a significant reduction in cell death and inflammation . This makes it a potential therapeutic agent for diseases where these processes are dysregulated .
Biochemical Analysis
Biochemical Properties
The compound is a derivative of hydantoins, which are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other hydantoins, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with a cyclic anhydride to form the spiro compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium acetate. The reaction proceeds through a series of steps including cyclization and ring closure to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
8-Phenyl-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use as an anticonvulsant and anti-inflammatory agent.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other similar spiro compounds such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but with a methyl group at the 1-position.
8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione: Contains an oxygen atom in the spiro ring.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Features a benzo ring fused to the spiro structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-14(16-13(18)15-12)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICMHSYLIZUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150929 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115005-77-1 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115005771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.